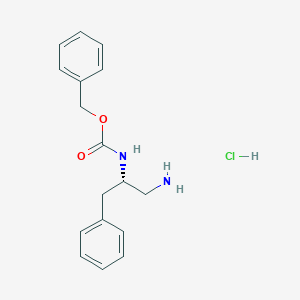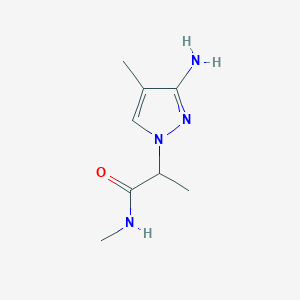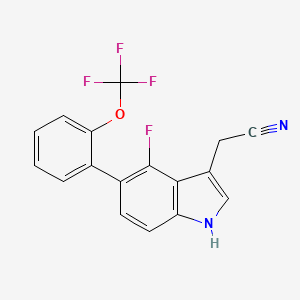
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . The presence of fluorine atoms in the compound can enhance its metabolic stability and bioavailability, making it a valuable compound for scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce indoline derivatives .
Applications De Recherche Scientifique
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindole: Another fluorinated indole derivative with similar biological activities.
2-(Trifluoromethoxy)phenylindole: Shares the trifluoromethoxy group, contributing to its unique properties.
Fluorinated azaindoles: Known for their antiviral and anti-inflammatory activities
Uniqueness
4-Fluoro-5-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to the combination of fluorine atoms and the trifluoromethoxy group, which can enhance its metabolic stability, bioavailability, and binding affinity to biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H10F4N2O |
|---|---|
Poids moléculaire |
334.27 g/mol |
Nom IUPAC |
2-[4-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H10F4N2O/c18-16-12(5-6-13-15(16)10(7-8-22)9-23-13)11-3-1-2-4-14(11)24-17(19,20)21/h1-6,9,23H,7H2 |
Clé InChI |
FDBLPZCUHZIERO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3CC#N)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


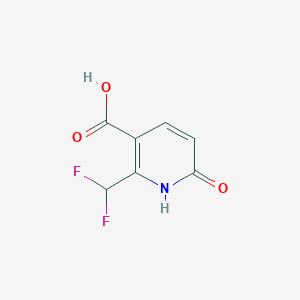
![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
![6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B15242513.png)

![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
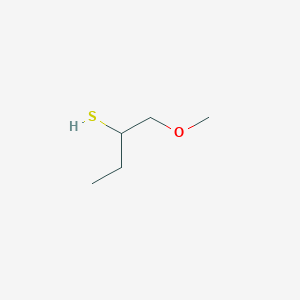
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
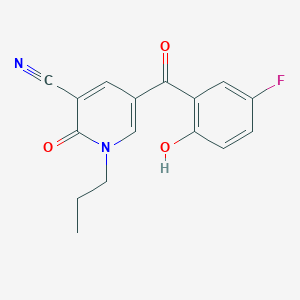
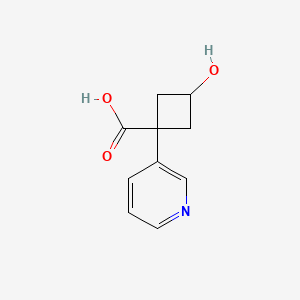
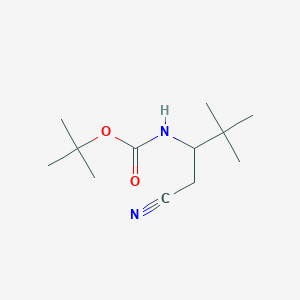
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
